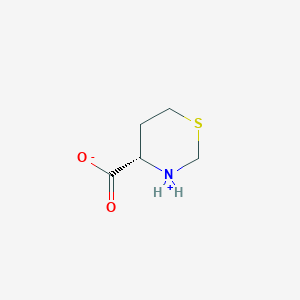

(4S)-1,3-thiazinan-3-ium-4-carboxylate

Description

Properties

IUPAC Name |

(4S)-1,3-thiazinan-3-ium-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c7-5(8)4-1-2-9-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKHUBWXBZINMO-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC[NH2+]C1C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC[NH2+][C@@H]1C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues: Thiazolidine Derivatives

Thiazolidine-based compounds, such as those listed in (e.g., (4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl ), share functional groups but differ in ring size. Key distinctions include:

The six-membered thiazinan ring likely exhibits enhanced stability and distinct hydrogen-bonding patterns compared to thiazolidines, influencing crystal packing and solubility .

Functional Analogues: Oxane-Based Compounds

Methyl (3R,4S)-3-hydroxyoxane-4-carboxylate () provides a comparison with heterocycles lacking sulfur and nitrogen.

| Property | This compound | Methyl (3R,4S)-3-hydroxyoxane-4-carboxylate |

|---|---|---|

| Heteroatoms | S, N in ring | O in ring |

| Electronic Effects | Polarizable S atom enhances intermolecular interactions | Less polarizable O atom reduces such effects |

| Hydrogen Bonding | NH groups (donors) + carboxylate (acceptor) | OH and ester groups dominate |

Crystallographic and Supramolecular Behavior

Hydrogen-bonding networks in thiazinanium derivatives can be analyzed using graph-set theory (). Compared to thiazolidines, the larger ring size may allow for extended networks via carboxylate and NH groups, resembling patterns seen in pharmacopeial compounds (). Crystallographic tools like SHELXL () and visualization software like ORTEP-3 () are critical for resolving such structures.

Research Implications and Gaps

While direct data on this compound are sparse, comparisons with analogues suggest:

- Pharmaceutical Potential: Thiazolidine derivatives are prevalent in antibiotics (e.g., penicillins), implying that the thiazinanium variant could serve as a scaffold for drug design.

- Material Science : Enhanced hydrogen-bonding capacity may facilitate crystal engineering for porous materials.

- Synthetic Challenges : The charged thiazinanium system may require specialized crystallization conditions, as inferred from pharmacopeial synthesis protocols .

Preparation Methods

Thiourea-Mediated Ring Closure

Reactions between α,β-unsaturated carboxylic esters and thioureas yield 2-imino-1,3-thiazinan-4-one intermediates, which can be further functionalized. For example, acryloyl chloride reacts with N-substituted thioureas to form 3-substituted-1,3-thiazinane-4-ones. Hydrolysis of the imino group under acidic conditions generates the corresponding thiazinan-3-ium species.

Table 1. Thiourea-Based Cyclization Conditions

Sulfonamide Cyclization via Metal Catalysis

Rhodium-catalyzed intramolecular aziridination of sulfonamides, such as but-3-ene-1-sulfonamide, produces 3-vinyl-1,2-thiazinane-1,1-dioxide derivatives. While this method primarily yields 1,2-thiazinanes, analogous conditions with β-amino sulfonamides could facilitate 1,3-thiazinane formation through ring expansion.

Carboxylate Functionalization

Introducing the carboxylate group at the 4-position involves late-stage oxidation or direct incorporation via α,β-unsaturated esters.

Oxidation of Alcohol Precursors

4-Hydroxy-1,3-thiazinane derivatives, such as (1,1-dioxo-thiazinan-3-yl)methanol, undergo Jones oxidation to yield carboxylates. However, over-oxidation risks necessitate controlled conditions.

Table 2. Oxidation of 4-Hydroxy Derivatives

Direct Cyclization with Carboxylic Acid Derivatives

Ethyl 2-(chlorosulfonyl)acetate reacts with primary amines in the presence of Cu(OTf) catalysts to form 4-methoxy-1,2-thiazinane-1,1-dioxides. Adapting this method using β-amino acids could directly install the carboxylate group.

Challenges and Limitations

-

Stereochemical Instability : The 3-ium charge in this compound may lead to racemization under basic conditions, necessitating low-temperature protocols.

-

Functional Group Compatibility : Sulfonamide and carboxylate groups compete in cyclization reactions, often requiring protective groups like tert-butyl esters.

-

Scalability : Rhodium-catalyzed methods suffer from high catalyst loadings (up to 10 mol%), limiting industrial applicability .

Q & A

Q. What synthetic routes are recommended for preparing (4S)-1,3-thiazinan-3-ium-4-carboxylate?

Methodological Answer:

- Start with thiocyanate precursors (e.g., 2-phenyliminomethyl-3-phenyl-4-thiazolidinone) reacting with arylisothiocyanates in polar aprotic solvents like DMF, using potassium hydroxide as a base ().

- Purify intermediates via recrystallization or column chromatography. For carboxylation, employ ester hydrolysis under acidic or basic conditions (e.g., ethyl thiazole-4-carboxylate derivatives; see ).

- Monitor reaction progress using TLC and confirm purity via NMR and mass spectrometry ().

Q. How can the stereochemical configuration of the (4S)-center be validated?

Methodological Answer:

- Use X-ray crystallography with SHELXL for refinement ( ) and ORTEP-3 for visualization ( ).

- Apply Flack’s enantiomorph-polarity parameter during refinement to resolve chiral ambiguities ( ).

- Cross-validate with chiral HPLC or circular dichroism (CD) spectroscopy ( ).

Advanced Research Questions

Q. What strategies mitigate racemization during the synthesis of this compound?

Methodological Answer:

- Optimize reaction conditions: lower temperatures (<0°C) and non-polar solvents (e.g., dichloromethane) reduce kinetic racemization ().

- Use chiral auxiliaries or catalysts (e.g., Evans’ oxazolidinones) to enforce stereochemical control ().

- Monitor enantiomeric excess (ee) via chiral stationary-phase HPLC coupled with polarimetric detection ( ).

Q. How can computational modeling predict the biological interactions of this compound?

Methodological Answer:

- Perform molecular docking studies (e.g., AutoDock Vina) to simulate binding to enzymatic targets like thiazole synthases ( ).

- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities ().

- Compare results with structurally analogous compounds (e.g., 8-hydroxyquinoline derivatives; ).

Q. How should researchers resolve contradictions in crystallographic data for this compound?

Methodological Answer:

- Cross-check refinement results using multiple software (SHELXL vs. CRYSTALS) to identify systematic errors ( ).

- Re-examine twinning or disorder models using Flack’s x parameter, which is less prone to false chirality assignments ( ).

- Validate with spectroscopic data (e.g., NOESY NMR for spatial proximity of substituents; ).

Data Analysis and Reproducibility

Q. What protocols ensure reproducibility in synthesizing this compound?

Methodological Answer:

- Document reaction parameters exhaustively: solvent purity, temperature gradients, and catalyst lot numbers ().

- Share raw crystallographic data (e.g., .cif files) and NMR spectra (FID files) via open-access repositories to enable independent verification ( ).

- Use standardized characterization workflows (e.g., USP guidelines for melting point and elemental analysis; ).

Q. How can researchers address discrepancies between computational predictions and experimental bioactivity data?

Methodological Answer:

- Re-evaluate force field parameters in simulations to account for solvation or protonation states ( ).

- Perform dose-response assays (e.g., IC₅₀ measurements) to confirm activity thresholds ().

- Explore alternative binding conformers using molecular dynamics (MD) simulations ().

Tables of Key Data

| Synthetic Challenge | Recommended Solution |

|---|---|

| Racemization | Low-temperature reactions, chiral auxiliaries |

| Byproduct formation | Gradient elution chromatography |

| Crystallographic disorder | Twin refinement with SHELXL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.